4,6-Difluoro-7-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-7-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N3O2/c8-4-1-5(9)7(12(13)14)6-3(4)2-10-11-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIIMDFCABPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1F)[N+](=O)[O-])NN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Functionalization of 4,6 Difluoro 7 Nitro 1h Indazole
Regioselective C-H Functionalization of Indazole Systems
The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic systems like indazole is a powerful tool in organic synthesis, offering an atom-economical approach to creating complex molecules. mdpi.com The regioselectivity of these reactions—the ability to target a specific C-H bond among many—is a key challenge and an area of active research.
The indazole scaffold presents several C-H bonds that can potentially undergo functionalization. In the broader context of indazole chemistry, transition metal-catalyzed reactions, often employing palladium or rhodium, are instrumental in activating specific C-H bonds for cross-coupling reactions. researchgate.netacs.org These methods have been developed for the functionalization at various positions of the indazole ring system. researchgate.net For instance, direct arylation of the C7 position of indazoles has been achieved, though it can be challenging. mdpi.com In some cases, a sequence of reduction to an indoline, followed by C7-functionalization and subsequent oxidation, is employed to achieve the desired outcome. mdpi.com The development of methods for direct C-H functionalization without these extra steps remains a significant goal. mdpi.com
The regioselectivity of C-H activation is often directed by the electronic properties of the substituents on the indazole ring or by the use of directing groups. nih.gov For 2H-indazoles, late-stage functionalization via C-H activation is a recognized strategy for increasing molecular diversity. researchgate.net
The presence of both fluoro and nitro groups on the 4,6-difluoro-7-nitro-1H-indazole ring has a profound impact on the reactivity of its C-H bonds. Both fluorine and nitro groups are strongly electron-withdrawing. This electronic pull deactivates the aromatic ring towards electrophilic substitution but can activate it for other types of reactions.
The nitro group at the C7 position significantly acidifies the N-H proton of the indazole and influences the electron distribution throughout the bicyclic system. nih.gov This deactivating effect makes electrophilic aromatic substitution challenging. researchgate.net
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to further functionalization of the indazole scaffold.
The reduction of a nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. nih.gov This reaction is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov A variety of reagents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. nih.govwikipedia.org
Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are effective for this reduction. wikipedia.orgscispace.com
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. organic-chemistry.org
Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) are also used, sometimes offering chemoselectivity in the presence of other reducible groups. wikipedia.org
For the synthesis of 6-aminoindazole derivatives, a common route involves the reduction of the corresponding 6-nitroindazole (B21905). nih.gov This highlights the utility of the nitro-to-amine transformation in accessing functionalized indazoles.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Notes |
| H₂, Pd/C | Typically room temperature to moderate heat, atmospheric or higher pressure | Widely applicable, can sometimes reduce other functional groups. |
| Fe, CH₃COOH | Refluxing acetic acid | Classical and effective method. wikipedia.org |
| SnCl₂, HCl | Acidic conditions | Another classical method, often used in laboratory scale. |
| NaBH₄ / Ni(PPh₃)₄ | Room temperature, ethanol | A milder system for reducing nitroaromatics. jsynthchem.com |
| Na₂S₂O₄ | Aqueous solution | Can offer chemoselectivity. wikipedia.org |
The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAᵣ). smolecule.com While the nitro group itself is not typically the leaving group in these reactions, its presence ortho or para to a suitable leaving group (like a halogen) significantly activates the ring towards nucleophilic attack. masterorganicchemistry.com
In the context of this compound, the nitro group at C7, along with the fluorine atoms at C4 and C6, makes the entire benzene (B151609) ring highly electron-poor. This electronic environment could potentially make the fluorine atoms more susceptible to nucleophilic displacement.
Reactivity of the Fluoro Substituents
The fluorine atoms at positions 4 and 6 are key to the reactivity of this compound, particularly in nucleophilic aromatic substitution reactions.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The presence of strong electron-withdrawing groups, such as fluorine and nitro groups, stabilizes this intermediate and thus accelerates the reaction. masterorganicchemistry.comstackexchange.com
Interestingly, in nucleophilic aromatic substitution, fluoride (B91410) is often a better leaving group than other halogens like chloride or bromide. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wyzant.com The breaking of the C-F bond is not the rate-limiting step, so the strength of the bond is less important than its ability to activate the ring towards the initial attack. masterorganicchemistry.comstackexchange.com
The combination of the two fluorine atoms and the C7-nitro group in this compound makes the aromatic ring highly activated for nucleophilic aromatic substitution. This allows for the selective displacement of one or both fluorine atoms by various nucleophiles, providing a powerful method for introducing a wide range of functional groups at these positions. The specific regioselectivity of such a substitution (i.e., whether the C4-F or C6-F is more reactive) would depend on the specific nucleophile and reaction conditions.
Table 2: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution
| Halogen | Electronegativity | Leaving Group Ability in SNAr | Influence on Ring Activity |
| Fluorine | 3.98 | Good | Strong activation via inductive effect |
| Chlorine | 3.16 | Moderate | Moderate activation |
| Bromine | 2.96 | Poorer | Weaker activation |
| Iodine | 2.66 | Poorest | Weakest activation |
This high reactivity of the fluoro substituents makes this compound a valuable building block for the synthesis of more complex and functionally diverse indazole derivatives.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Indazoles
The presence of activating groups, such as nitro functions, and good leaving groups, like fluorine, on an aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the fluorine atoms are susceptible to displacement by various nucleophiles. The strong electron-withdrawing effect of the nitro group at position 7, coupled with the inherent electronegativity of the fluorine atoms, renders the carbon atoms at positions 4 and 6 electrophilic and thus prone to nucleophilic attack. This reactivity allows for the introduction of a wide range of functionalities at these positions, providing a pathway to novel substituted indazole derivatives.
Activation of Aromatic Ring by Fluorine Atoms for Further Reactions
The fluorine atoms in this compound play a crucial role in activating the aromatic ring for subsequent chemical transformations. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the electron density of the benzene portion of the indazole ring system. This electronic perturbation can influence the regioselectivity and rate of various reactions. For instance, this activation is pivotal in facilitating reactions that might not proceed as readily on an unfluorinated or less-fluorinated indazole ring. The presence of fluorine can also modulate the acidity of the N-H proton and influence the tautomeric equilibrium of the indazole core.
Functionalization at Nitrogen Atoms (N1 and N2)
The indazole ring system possesses two nitrogen atoms, N1 and N2, which can be functionalized, typically through alkylation or acylation. The regioselectivity of these reactions is a key aspect of indazole chemistry.
N1-Alkylation and Acylation Strategies for 1H-Indazoles
The functionalization of the nitrogen atoms in 1H-indazoles, including this compound, is a common strategy to introduce molecular diversity. rsc.orgresearchgate.net Alkylation and acylation are the most frequently employed transformations. rsc.orgresearchgate.net
N1-Alkylation: The introduction of an alkyl group at the N1 position is a widely used method. rsc.orgrsc.orgrsc.org The reaction conditions, such as the choice of base, solvent, and alkylating agent, can significantly influence the outcome and regioselectivity. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, using sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common approach to deprotonate the indazole, forming the indazolide anion, which then reacts with an alkyl halide. beilstein-journals.orgnih.gov Studies have shown that for many substituted indazoles, these conditions can favor the formation of the N1-alkylated product. rsc.orgbeilstein-journals.orgnih.gov
N1-Acylation: The acylation of 1H-indazoles also predominantly occurs at the N1 position. nih.gov This reaction is often achieved using acyl chlorides or anhydrides in the presence of a base. N1-acylindazoles are valuable intermediates themselves and can be used in further synthetic transformations. researchgate.net
The table below summarizes some common reagents and conditions used for N1-functionalization of indazoles.
| Functionalization | Reagents | Typical Conditions |
| Alkylation | Alkyl halides (e.g., R-Br, R-I), Alkyl tosylates | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |
| Acylation | Acyl chlorides (e.g., R-COCl), Carboxylic acid anhydrides | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) |
Understanding Tautomeric Preferences and Reactivity of 1H-Indazole (Emphasis on N1 Stability)
Indazole exists as two principal tautomers: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net In the vast majority of cases, the 1H-tautomer is thermodynamically more stable and therefore predominates in solution and in the solid state. beilstein-journals.orgnih.govresearchgate.net This preference is attributed to the benzenoid character of the fused benzene ring in the 1H-form, as opposed to the quinonoid character in the 2H-form. researchgate.net
The substituents on the indazole ring can influence the tautomeric equilibrium. However, even with the presence of the electron-withdrawing fluorine and nitro groups in this compound, the 1H-tautomer is expected to be the more stable form. This stability has direct implications for its reactivity, as reactions involving the deprotonated indazole will primarily proceed from the more stable N1-anion, leading to a predominance of N1-substituted products under thermodynamic control. nih.gov While the N2-isomer can sometimes be formed as the kinetic product, the N1-isomer is generally the major product upon equilibration. nih.gov
Exploiting this compound as a Building Block
The unique reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions.
Installation of Diverse Moieties via Cross-Coupling Reactions
The halogenated positions on the indazole ring, particularly the fluorine atoms in this compound, can potentially participate in cross-coupling reactions. However, due to the high strength of the C-F bond, these reactions often require specific catalytic systems. More commonly, the indazole core is first modified to introduce more reactive handles, such as iodo or bromo substituents, which are more amenable to standard cross-coupling conditions like Suzuki-Miyaura, Heck, or Sonogashira reactions.
For instance, a related 3-iodo-1H-indazole has been successfully employed in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C3 position. mdpi.com This highlights a general strategy where a less reactive position on the indazole can be activated for cross-coupling. While direct cross-coupling at the fluorinated positions of this compound might be challenging, the inherent reactivity of the indazole nucleus allows for its elaboration into a variety of derivatives that can then undergo these powerful C-C and C-heteroatom bond-forming reactions. The development of new catalytic systems continues to expand the scope of cross-coupling reactions involving fluorinated arenes.
Cycloaddition Reactions with Functionalized Indazoles
Cycloaddition reactions represent a powerful strategy for the functionalization of the indazole core, enabling the introduction of diverse heterocyclic moieties. This approach is particularly valuable for creating complex molecular architectures with potential applications in medicinal chemistry and materials science. The reactivity of functionalized nitroindazoles in cycloaddition reactions has been explored, primarily through 1,3-dipolar cycloadditions, to afford novel triazolyl and pyrazolyl substituted indazole derivatives.
A key strategy involves the initial functionalization of the nitroindazole at the N1 position to introduce a reactive handle suitable for cycloaddition. For instance, alkylation of nitroindazole derivatives with 1,2-dibromoethane (B42909) can yield N-(2-bromoethyl) and N-vinyl-nitro-1H-indazoles. nih.govua.pt These intermediates serve as versatile precursors for subsequent cycloaddition reactions.
One of the most prominent examples of cycloaddition reactions involving functionalized indazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. In this context, an N-(2-bromoethyl)nitroindazole can be converted to the corresponding azide (B81097) derivative. mdpi.com This azide-functionalized nitroindazole can then react with a terminal alkyne in the presence of a copper(I) catalyst to yield the triazole-substituted indazole.
Another significant cycloaddition pathway is the reaction of N-vinyl-nitroindazoles with nitrile imines. nih.govmdpi.com Nitrile imines, typically generated in situ from precursors like ethyl hydrazono-α-bromoglyoxylates, are reactive 1,3-dipoles. mdpi.com They readily undergo a 1,3-dipolar cycloaddition reaction with the vinyl group of the N-vinyl-nitroindazole to form pyrazoline-functionalized indazoles. nih.govmdpi.com These reactions are often high-yielding, providing a straightforward route to complex heterocyclic systems. nih.govua.pt
The scope of cycloaddition reactions extends to the use of arynes. acs.orgacs.org The reaction of in situ generated nitrile imines with arynes (benzynes) provides a rapid and convergent method to synthesize 1-substituted-1H-indazoles. acs.org Similarly, the [3+2] cycloaddition of diazo compounds with arynes is an efficient route to a variety of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net Sydnones also react with arynes in a [3+2] dipolar cycloaddition to produce 2H-indazoles with high efficiency and yield. nih.gov
While specific research on the cycloaddition reactions of This compound is not extensively documented in the reviewed literature, the established methodologies for other functionalized nitroindazoles provide a clear blueprint for its potential reactivity. The electron-withdrawing nature of the nitro and fluoro groups on the indazole ring can influence the reactivity of the system, potentially impacting reaction rates and yields.
The following tables summarize the key cycloaddition reactions of functionalized nitroindazoles based on the available literature.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Nitroindazole Derivative
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| N-(2-azidoethyl)-5-nitro-1H-indazole | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazolyl-5-nitro-1H-indazole | mdpi.com |
Table 2: 1,3-Dipolar Cycloaddition of N-Vinyl-Nitroindazoles with Nitrile Imines
| N-Vinyl-Nitroindazole Derivative | Nitrile Imine Precursor | Product | Yield | Reference |
| N-vinyl-nitroindazole | Ethyl hydrazono-α-bromoglyoxylates | Nitroindazole-pyrazoline derivative | Good to Excellent | nih.govmdpi.com |
Table 3: Cycloaddition Reactions for the Synthesis of the Indazole Core
| Dipole/Diene | Dipolarophile/Dienophile | Reaction Type | Product | Reference |
| Nitrile Imine | Aryne (Benzyne) | [3+2] Cycloaddition | 1-Substituted-1H-indazole | acs.org |
| Diazo Compound | Aryne | [3+2] Cycloaddition | Substituted Indazole | organic-chemistry.orgresearchgate.net |
| Sydnone | Aryne | [3+2] Dipolar Cycloaddition | 2H-Indazole | nih.gov |
These examples underscore the utility of cycloaddition reactions in expanding the chemical space of functionalized indazoles, offering pathways to novel compounds with tailored properties. Further investigation into the cycloaddition reactions of This compound would be a valuable endeavor to explore the synthesis of new fluorinated and nitrated indazole derivatives.
Spectroscopic and Structural Elucidation of 4,6 Difluoro 7 Nitro 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 4,6-Difluoro-7-nitro-1H-indazole could be located. The elucidation of the chemical environment of its protons, the carbon skeleton, the fluoro substituents, and nitrogen atoms, as well as its connectivity and stereochemistry through advanced NMR techniques, remains a subject for future research.
Specific ¹H NMR chemical shifts and coupling constants for this compound are not available.
Specific ¹³C NMR chemical shift data for this compound are not available.
Specific ¹⁹F NMR data for this compound are not available.
Specific ¹⁵N NMR data for this compound are not available.
There are no published studies utilizing advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) or Nuclear Overhauser Effect Spectroscopy (NOESY) for this compound.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Specific experimental Infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups in this compound, could not be found.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Specific mass spectrometry data, including molecular weight determination and fragmentation patterns for this compound, are not available in the public domain based on the conducted search.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Detailed X-ray diffraction data, which would provide insights into the solid-state molecular and crystal structure of this compound, has not been found in the reviewed literature.
Computational and Theoretical Investigations of 4,6 Difluoro 7 Nitro 1h Indazole
Density Functional Theory (DFT) Calculations
DFT calculations serve as a powerful tool to elucidate the intrinsic properties of 4,6-Difluoro-7-nitro-1H-indazole, from its preferred three-dimensional arrangement to its electronic landscape and reactivity.
Conformational Analysis and Tautomeric Stability of Difluoro-nitro-1H-indazole
Computational studies are crucial for understanding the conformational preferences and the relative stabilities of tautomers in substituted indazoles. For the indazole core, two primary tautomeric forms, 1H- and 2H-indazole, are of interest. Theoretical calculations, such as those at the MP2/6-31G** level, have shown that the 1H-tautomer of the parent indazole is generally more stable than the 2H form by approximately 3.6 kcal/mol. researchgate.netresearchgate.net This preference is a key consideration when analyzing substituted derivatives like this compound.
The presence of substituents can influence tautomeric equilibrium. For instance, in some 3-substituted indazoles, the 2H tautomer can be stabilized through intermolecular hydrogen bonds, forming stable dimers in solution. researchgate.net DFT calculations have been instrumental in demonstrating that the stability of these 2H-form dimers can exceed that of the corresponding 1H-tautomer dimers in certain solvents. researchgate.net However, in the case of many substituted indazoles, including those with fluorine, the 1H-tautomer remains the more stable form. researchgate.net
Conformational analysis using DFT can predict the most stable three-dimensional structure by calculating the energies of different spatial arrangements of the atoms. chemrxiv.orgchemrxiv.org For this compound, this would involve determining the preferred orientation of the nitro group relative to the indazole ring. The planarity of the molecule and the rotational barrier of the nitro group are key parameters determined through these calculations.
The stability of different tautomers is also influenced by the solvent environment. jocpr.com DFT calculations using models like the Polarizable Continuum Model (PCM) can account for solvent effects, showing that while the energy differences between tautomers may change, the general order of stability often remains the same as in the gas phase. jocpr.comnih.gov
Below is a table summarizing the relative stability of indazole tautomers based on computational studies.
| Tautomer | Relative Energy (kcal/mol) | Methodology | Reference |
|---|---|---|---|
| 1H-Indazole | 0 | MP2/6-31G | researchgate.net |
| 2H-Indazole | +3.6 | MP2/6-31G | researchgate.net |
Electronic Structure and Charge Distribution in the this compound System
The electronic structure and charge distribution of this compound are significantly influenced by its substituents. The nitro group (NO2) is a strong electron-withdrawing group, while the fluorine atoms also exhibit electron-withdrawing inductive effects. DFT calculations are employed to map the electron density and determine the partial charges on each atom within the molecule. nih.govucl.ac.uk
The charge distribution within the nitro group itself is sensitive to its torsional angle relative to the aromatic ring and the nature of adjacent functional groups. nih.govucl.ac.ukbohrium.com These variations in charge distribution can have a profound impact on intermolecular interactions. nih.govucl.ac.uk Computational methods like basis-space iterated stockholder atom partitioning are used to accurately model these charge distributions. nih.govucl.ac.uk
The molecular electrostatic potential (MEP) surface, which can be computed using DFT, provides a visual representation of the charge distribution. nih.gov The MEP surface helps in identifying electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. For this compound, the region around the nitro group is expected to be highly electron-deficient (positive potential), while the nitrogen atoms of the indazole ring would possess a more negative potential.
Reaction Mechanism Studies and Transition State Analysis
DFT calculations are invaluable for investigating the mechanisms of chemical reactions involving indazoles, such as nitration and alkylation. wuxibiology.comrsc.org These studies involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. wuxibiology.com
For instance, in the nitration of indazole, the reaction is believed to proceed through the conjugate acid of the indazole. rsc.org Computational analysis can elucidate the structure of the transition state and the energetic barriers involved in the addition of the nitronium ion (NO2+) to the indazole ring. The positions of the fluorine atoms and the existing nitro group in this compound would direct the regioselectivity of further electrophilic substitution reactions.
In the context of N-alkylation of indazoles, quantum mechanical analyses have been used to understand the high selectivity for N2 alkylation over N1. wuxibiology.com By calculating the energies of the transition states for both pathways, researchers have found that the N2 transition state is often lower in energy, explaining the experimental observations. wuxibiology.com For this compound, similar computational approaches could predict the most likely site of alkylation.
The table below presents a hypothetical summary of transition state energy calculations for a generic indazole alkylation, illustrating the type of data generated from such studies.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| N1 Alkylation | 12.76 | Spartan 20' (DFT B97X-D/6-31G) | wuxibiology.com |
| N2 Alkylation | 13.87 | Spartan 20' (DFT B97X-D/6-31G) | wuxibiology.com |
Molecular Modeling and Docking Studies (focused on interactions, not biological effect)
Molecular modeling and docking studies provide insights into how molecules like this compound might interact with larger macromolecular structures, focusing on the nature of the non-covalent interactions rather than specific biological outcomes.
Ligand-Target Interaction Profiling for Indazole Scaffolds
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. biotech-asia.orgnih.gov These studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-target complex. nih.govnih.gov
For indazole derivatives, docking studies have shown that the indazole nitrogen atoms can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. nih.govmdpi.com The aromatic rings of the indazole system frequently participate in π-π stacking interactions with aromatic residues of the binding partner. nih.gov
The specific substitution pattern on the indazole ring dictates the precise nature and geometry of these interactions. For example, a study on thiazolyl-indazole derivatives identified π-stacking with a histidine residue and S/π interactions with methionine residues as key binding drivers. nih.gov
Understanding the Influence of Difluoro and Nitro Substituents on Molecular Recognition (without specific biological targets)
The difluoro and nitro substituents on the this compound molecule play a significant role in modulating its molecular recognition properties. The fluorine atoms, due to their electronegativity, can participate in hydrogen bonding, although these are generally weak interactions. rsc.orgresearchgate.net The ability of organic fluorine to act as a hydrogen bond acceptor has been demonstrated through both experimental and computational studies. rsc.org The presence of two fluorine atoms in the 4 and 6 positions could enhance the molecule's ability to form specific interactions within a binding pocket.
Computational studies can quantify the energetic contributions of these substituents to binding. For example, by comparing the binding energies of indazole analogues with and without the difluoro and nitro groups, the specific influence of these substituents on molecular recognition can be dissected. Molecular dynamics simulations can further provide insights into the stability of these interactions over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis (Conceptual and Methodological Aspects)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to ascertain the mathematical relationship between the structural properties of a series of chemical compounds and their biological activities. For indazole derivatives, including this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues.
The development of QSAR models for indazole derivatives involves the use of both two-dimensional (2D) and three-dimensional (3D) approaches to correlate their structural features with biological activities, such as anticancer or antimicrobial effects. researchgate.netgrowingscience.com
2D-QSAR:
2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight, number of atoms), topological indices (which describe the branching and shape of the molecule), and electronic properties (e.g., partial charges). researchgate.net Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed to build these models. researchgate.netgrowingscience.com For instance, a 2D-QSAR study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors for anticancer potential resulted in a statistically significant model with a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the observed activity. researchgate.net In another study on thiazole (B1198619) derivatives, 2D-QSAR models showed a squared correlation coefficient (r²) of 0.9521. researchgate.net
3D-QSAR:
3D-QSAR models take the three-dimensional structure of the molecules into account, providing insights into the spatial arrangement of atoms and their influence on biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are used. researchgate.netresearchgate.net These methods generate steric and electrostatic fields around the molecules to determine how their shape and charge distribution affect their interaction with a biological target. nih.gov A 3D-QSAR model for indazole derivatives as TTK inhibitors, developed using the SWF kNN approach, demonstrated a high internal cross-validation regression coefficient (q²) of 0.9132, signifying its predictive power. researchgate.net Similarly, studies on other heterocyclic compounds like thiazole and oxadiazole derivatives have also successfully employed 3D-QSAR to understand their structure-activity relationships. researchgate.netsemanticscholar.org
The development of these models typically involves the following steps:
Data Set Selection: A series of indazole derivatives with known biological activities is compiled. researchgate.netresearchgate.net
Descriptor Calculation: Various 2D and 3D descriptors are calculated for each molecule.
Model Building: Statistical methods are used to create a mathematical equation that links the descriptors to the biological activity. researchgate.netresearchgate.net
Model Validation: The predictive ability of the model is assessed using internal and external validation techniques. researchgate.netresearchgate.net
Table 1: Comparison of 2D and 3D QSAR Models for Indazole and Related Heterocyclic Derivatives
| Study Focus | QSAR Type | Method | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Reference |
| Indazole derivatives as TTK inhibitors | 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 | researchgate.net |
| Indazole derivatives as TTK inhibitors | 3D-QSAR | SWF kNN | - | 0.9132 | - | researchgate.net |
| Thiazole derivatives (antimicrobial) | 2D-QSAR | - | 0.9521 | 0.8619 | - | researchgate.net |
| Thiazole derivatives (antimicrobial) | 3D-QSAR | kNN-MFA | - | 0.8283 | 0.4868 | researchgate.net |
| Nitroimidazole derivatives (antitumor) | AutoQSAR | - | 0.86 (training set) | - | 0.95 (test set) | nih.gov |
| Imidazole-based QC inhibitors | 2D-QSAR | Neural Network | 0.933 | 0.886 | 0.911 | nih.gov |
| 1,2,4-Oxadiazole derivatives (SrtA inhibitors) | 3D-QSAR | kNN-MFA | 0.9235 | 0.6319 | 0.5479 | semanticscholar.org |
Note: A hyphen (-) indicates that the specific value was not provided in the source material.
QSAR studies, in conjunction with other computational methods like molecular docking, help to identify the key structural features of indazole derivatives that govern their reactivity and interaction with biological targets. nih.govnih.gov
For indazole derivatives, several structural attributes have been identified as crucial for their biological activity:
Substituents on the Indazole Ring: The nature and position of substituents on the indazole ring significantly impact activity. For example, in a study of indazole derivatives as glucagon (B607659) receptor antagonists, specific substitutions on the indazole ring were found to be critical for potency. nih.gov The presence of a nitro group, as in this compound, can influence the electronic properties of the molecule and its potential interactions. researchgate.net The placement of fluorine atoms can also modulate the compound's properties. researchgate.net
Hydrogen Bonding and Electrostatic Interactions: The ability to form hydrogen bonds is often a key determinant of binding affinity. researchgate.net The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors or donors. researchgate.net 3D-QSAR models often reveal the importance of electrostatic fields, indicating that favorable charge distributions enhance binding. researchgate.netnih.gov
Steric Factors: The size and shape of the molecule, as described by steric fields in 3D-QSAR, play a significant role. nih.gov Bulky substituents can either enhance or hinder binding, depending on the topology of the target's active site.
Hydrophobicity: The hydrophobic character of certain regions of the molecule can be important for its interaction with nonpolar pockets in a protein. researchgate.net
Specific Functional Groups: The presence of particular functional groups can be critical. For instance, a study on nitroimidazole derivatives showed that a free thiol group was crucial for their antiproliferative activity. nih.gov
Table 2: Key Structural Attributes and Their Influence on the Activity of Indazole Derivatives
| Structural Attribute | Influence on Reactivity and Interaction Potential | Supporting Evidence |
| Nitro Group Position | The position of the nitro group on the indazole ring affects the electronic properties and reactivity. For example, 7-nitro-1H-indazole exhibits different reactivity compared to other nitro isomers. nih.gov | The synthesis and reactivity of various nitro-1H-indazoles have been studied, showing distinct chemical behaviors. researchgate.netnih.gov |
| Fluorine Substitution | Fluorine atoms can alter the electronic distribution, metabolic stability, and binding affinity of the molecule. researchgate.net | The synthesis and characterization of difluoro-3-methyl-1H-indazoles have been reported, highlighting the impact of fluorine on their properties. researchgate.net |
| N-H Tautomerism | The 1H-tautomer of indazole is generally more stable and often dominates, influencing the molecule's interaction with biological targets. researchgate.netnih.gov | Theoretical and experimental studies have confirmed the predominance of the 1H-tautomer in indazole systems. researchgate.netsci-hub.se |
| Hydrogen Bonding Capacity | The nitrogen atoms of the pyrazole (B372694) ring and the nitro group can participate in hydrogen bonding, which is often crucial for target binding. researchgate.netresearchgate.net | NBO analysis has shown strong stabilization from lone pair donations involving nitrogen atoms in the indazole ring. researchgate.net Crystal structure analysis of nitro-indazoles reveals inter- and intramolecular hydrogen bonding. researchgate.net |
| Substituents at Various Positions | The type of substituent at different positions on the indazole ring can significantly modulate biological activity, such as inhibitory potential against specific enzymes. sci-hub.se | Structure-activity relationship studies on various indazole derivatives have demonstrated the importance of specific substitutions for their anti-inflammatory and other biological activities. sci-hub.se |
Mechanistic Insights into Functional Group Influence on Indazole Core Reactivity
Electronic Effects of Fluorine Substituents on Aromaticity and Reactivity
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). nih.gov In 4,6-Difluoro-7-nitro-1H-indazole, the two fluorine atoms pull electron density away from the benzene (B151609) portion of the indazole core. This inductive withdrawal reduces the electron density of the aromatic system, a phenomenon that generally deactivates the ring towards electrophilic attack.
Conversely, fluorine can also exhibit a positive mesomeric or resonance effect (+M) by donating one of its lone pairs of electrons to the aromatic π-system. nih.govrsc.org However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring, the resonance effect of fluorine is generally weaker than its strong inductive effect. rsc.org In the context of this compound, the net electronic effect of the fluorine substituents is a significant decrease in the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.
Table 1: Electronic Effects of Fluorine Substituents
| Effect | Description | Impact on Indazole Core |
| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. nih.gov | Decreases electron density on the aromatic ring, deactivating it for electrophilic substitution. |
| Resonance Effect (+M) | Donation of lone pair electrons to the aromatic π-system. nih.gov | Can increase electron density, but is weaker than the inductive effect for fluorine. rsc.org |
| Net Effect | Dominated by the strong inductive effect. | Overall electron-deficient aromatic ring. |
Tuning of Molecular Electronic Properties by Fluorine
The substitution of hydrogen with fluorine is a well-established strategy for modulating the electronic properties of organic molecules. researchgate.netnih.gov The strong electron-withdrawing nature of fluorine stabilizes molecular orbitals, which can have several consequences for the reactivity and properties of this compound. nih.gov
The introduction of fluorine atoms can:
Enhance Acidity: The electron-withdrawing fluorine atoms can increase the acidity of the N-H proton of the indazole ring, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions.
Modify Intermolecular Interactions: The presence of fluorine can introduce new intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the crystal packing and solid-state properties of the molecule. researchgate.net
Steric and Electronic Influence of the Nitro Group on Ring System Transformations
The nitro group at the 7-position of the indazole ring plays a crucial role in directing the regioselectivity and influencing the rate of chemical reactions.
The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a significant resonance effect (-M). quora.comyoutube.com This dual action drastically reduces the electron density of the aromatic ring, making it highly deactivated towards electrophilic aromatic substitution. quora.comnumberanalytics.com Any electrophilic attack would be significantly slower compared to unsubstituted indazole.
Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comresearchgate.net The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions, thereby facilitating the displacement of a suitable leaving group. numberanalytics.com In this compound, the fluorine atoms can potentially act as leaving groups in SNAr reactions, with their displacement being facilitated by the activating effect of the 7-nitro group.
Table 2: Influence of the Nitro Group on Reactivity
| Reaction Type | Effect of Nitro Group | Mechanism |
| Electrophilic Aromatic Substitution | Deactivating quora.comnumberanalytics.com | Reduces electron density of the ring, making it less attractive to electrophiles. youtube.com |
| Nucleophilic Aromatic Substitution | Activating numberanalytics.comresearchgate.net | Stabilizes the negatively charged Meisenheimer intermediate. numberanalytics.com |
Impact on Regioselectivity in Functionalization Reactions
The nitro group is a meta-director in electrophilic aromatic substitution reactions on a simple benzene ring. youtube.com However, in the fused ring system of indazole, its directing influence is more complex and is also affected by the presence of the fluorine atoms and the pyrazole (B372694) ring. For nucleophilic attack, the nitro group strongly activates the ortho and para positions relative to itself. nih.gov In this compound, the fluorine at position 6 is para to the nitro group, and the carbon at position 5 is ortho. This would suggest that these positions are activated towards nucleophilic attack.
The steric bulk of the nitro group at the 7-position can also influence regioselectivity. It can hinder the approach of reactants to the adjacent N-1 position of the pyrazole ring, potentially favoring reactions at the more accessible N-2 position. However, the specific conditions of a reaction, such as the nature of the base and solvent, can also play a significant role in determining the site of N-functionalization. beilstein-journals.org
Intermolecular Interactions Involving Fluoro and Nitro Groups
The fluorine and nitro groups in this compound are key players in establishing intermolecular interactions that govern its solid-state structure and properties. The electronegative fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds (C-H···F) and halogen bonds. researchgate.net The nitro group, with its polarized N-O bonds, is also a potent hydrogen bond acceptor.
These interactions can lead to the formation of specific packing motifs in the crystal lattice, influencing properties such as melting point, solubility, and crystal morphology. The interplay of these weak interactions is crucial for understanding the supramolecular chemistry of this compound.
Hydrogen Bonding (H-F) and Halogen Bonding
The presence of fluorine atoms and a nitro group in the this compound molecule introduces possibilities for specific and directional intermolecular interactions, namely hydrogen bonds and halogen bonds.
Hydrogen Bonding: The primary hydrogen bond donor in the 1H-indazole system is the N-H group of the pyrazole ring. The acceptors can be the nitrogen atom (N2) of another indazole molecule, the oxygen atoms of the nitro group, or the fluorine atoms. In the crystal structures of related nitro-substituted indazoles, such as the (1H-indazol-1-yl)methanol derivatives, dimers are frequently formed through intermolecular O-H···N2 hydrogen bonds. rsc.orgnih.gov For this compound, it is highly probable that the N1-H group forms a hydrogen bond with the N2 atom of an adjacent molecule, creating a classic head-to-tail dimer.
Additionally, weaker C-H···O and C-H···F hydrogen bonds can play a significant role in stabilizing the crystal lattice. In fluorinated heterocyclic compounds, intramolecular hydrogen bonds, such as O-H···O in substituted triazoles, have been observed to influence tautomeric preferences. rsc.orgresearchgate.net In the case of this compound, the oxygen atoms of the 7-nitro group are potential acceptors for hydrogen bonds from neighboring molecules. rsc.orgresearchgate.net
Pi-Stacking Interactions in Crystal Structures and Solutions
Pi-stacking (π-π) interactions are non-covalent interactions between aromatic rings that are crucial in the packing of many heterocyclic structures. These interactions arise from the electrostatic and dispersive forces between the π-electron systems. The presence of both electron-donating and electron-withdrawing substituents on the aromatic rings can significantly influence the strength and geometry of these interactions. rsc.org
In the indazole system, the fused bicyclic structure provides a significant surface area for π-stacking. The electronic nature of the this compound ring is highly polarized due to the fluorine and nitro substituents. This polarization can lead to favorable offset-stacked or face-to-face arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. In related heterocyclic systems like oxadiazoles, π-stacking is a recognized force that influences solid-state packing and can be critical for biological interactions. nih.gov Analysis of similar structures, such as 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, shows a planar indazole core, a prerequisite for effective π-stacking. It is expected that the crystal structure of this compound would exhibit significant π-π stacking, likely with interplanar distances in the range of 3.3 to 3.8 Å, typical for such interactions. These interactions would contribute substantially to the cohesive energy of the crystal.
Tautomeric Equilibria and Proton Transfer Mechanisms in 1H-Indazole
Annular tautomerism is a fundamental characteristic of N-unsubstituted indazoles, involving the migration of a proton between the N1 and N2 atoms of the pyrazole ring.
Figure 1: The two principal tautomeric forms of the indazole ring system, 1H-indazole and 2H-indazole.For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov Computational studies on various substituted indazoles, including 1,5,6,7-tetrahydro-4H-indazol-4-ones, have been used to predict the most stable tautomer, often in agreement with experimental data. nih.govmdpi.comresearchgate.net The stability is influenced by the nature and position of the substituents.
Proton transfer between the tautomeric forms can occur via intramolecular or intermolecular pathways. Intramolecular transfer would involve a high-energy transition state. Intermolecular proton transfer, facilitated by solvent molecules (like water) or other indazole molecules acting as a proton shuttle, is a more common and lower-energy pathway. nih.gov In the solid state, this proton transfer is often coupled with the hydrogen-bonding network. The dynamic equilibrium between the 1H and 2H tautomers is a key factor in the chemical reactivity of indazoles, as the two forms can exhibit different reaction profiles.
Advanced Topics and Future Research Directions in 4,6 Difluoro 7 Nitro 1h Indazole Chemistry
Development of Green Chemistry Approaches for Synthesis and Functionalization
The principles of green chemistry are increasingly being integrated into the synthesis of indazole derivatives to minimize environmental impact and enhance safety. researchgate.net Researchers are exploring strategies that reduce waste, use less hazardous reagents, and improve energy efficiency. One promising approach involves the use of one-pot redox cascade condensation reactions, which can be catalyzed by environmentally benign materials like copper ferrite (B1171679) nanoparticles. researchgate.net These methods offer a more sustainable alternative to traditional synthetic routes that often rely on harsh conditions and toxic reagents.
Another key aspect of green chemistry in this field is the development of metal-free reaction conditions. For instance, a one-pot, metal-free synthesis of indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives has been reported. organic-chemistry.org This reaction is operationally simple, mild, and insensitive to air and moisture, highlighting a significant step towards more sustainable and practical indazole synthesis. organic-chemistry.org
Flow Chemistry and Continuous Processing for Indazole Derivative Synthesis
Flow chemistry is emerging as a powerful technology for the synthesis of indazole derivatives, offering numerous advantages over traditional batch processing. researchgate.netacs.org This approach involves conducting reactions in a continuous stream through a network of tubes or channels, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.netazolifesciences.com The benefits include enhanced safety, improved reproducibility, and greater scalability, making it an attractive platform for both academic research and industrial production. acs.orgnih.gov
The application of continuous-flow systems has been successfully demonstrated for the synthesis of a range of indazoles, including those with pharmaceutical interest. acs.org This technology is particularly advantageous for reactions that are difficult or hazardous to perform in batch mode. researchgate.net By enabling the telescoping of multiple synthetic steps and integrating in-line analysis and purification, flow chemistry can significantly accelerate the production of complex indazole derivatives while maintaining high product quality. nih.govresearchgate.net
Exploration of Novel Catalytic Systems for Regioselective Transformations
The development of novel catalytic systems is crucial for achieving regioselective functionalization of the indazole core, which is essential for tuning the biological activity of these compounds. Researchers are actively exploring a variety of catalysts to control the position of chemical modifications.
Visible-light-promoted photoredox catalysis has emerged as a powerful tool for the regioselective C3-H trifluoromethylation of 2H-indazoles under metal-free conditions. nih.gov This method utilizes a hypervalent iodine reagent to generate trifluoromethyl radicals, leading to the formation of trifluoromethylated indazoles in good yields. nih.gov Another innovative approach involves the use of Rh(III) catalysis to promote double C-H activation and C-H/C-H cross-coupling, enabling the synthesis of 1H-indazoles from aldehyde phenylhydrazones. nih.gov Furthermore, electrochemical methods offer a selective route for the synthesis of 1H-indazole N-oxides, which can then undergo divergent C-H functionalization. nih.gov The choice of cathode material in these electrochemical setups can determine the reaction outcome, providing a versatile tool for synthetic chemists. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis by accelerating the discovery and optimization of new reactions. nih.govacs.org These data-driven techniques can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govbeilstein-journals.org
In the context of indazole chemistry, ML models can be used for several key tasks:
Forward Reaction Prediction: Predicting the products of a given set of reactants and conditions, which helps in validating proposed synthetic steps and identifying potential side products. nih.govmdpi.com
Retrosynthesis Planning: Proposing a sequence of reactions to synthesize a target molecule, potentially uncovering more efficient or novel pathways. acs.org
Reaction Optimization: Using active learning frameworks, such as Bayesian optimization, to iteratively select experimental conditions that improve reaction performance in terms of yield, selectivity, or throughput. nih.govbeilstein-journals.org
The integration of AI and ML with high-throughput experimentation platforms has the potential to create fully automated and self-driving synthesis processes, significantly accelerating the development of new indazole-based compounds. beilstein-journals.org
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding the intricate details of reaction mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable tools for gaining real-time insights into the progress of a reaction. spectroscopyonline.com These methods can track the concentration of reactants, intermediates, and products without the need for sample withdrawal and offline analysis. spectroscopyonline.com
Several spectroscopic techniques are particularly well-suited for monitoring indazole synthesis:
Mid-Infrared (IR), Near-Infrared (NIR), and Raman Spectroscopy: These techniques provide information about the vibrational modes of molecules and can be used to follow the disappearance of starting materials and the appearance of products. spectroscopyonline.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for studying reactions that involve radical intermediates, providing direct evidence for their presence and helping to elucidate reaction pathways. nih.gov
X-ray Absorption Spectroscopy (XAS): This technique can provide information about the electronic structure and local coordination environment of catalytic species, which is crucial for understanding the mechanism of catalyzed reactions. researchgate.net
By providing a detailed picture of the reaction as it happens, these in situ techniques enable chemists to optimize reaction conditions, identify transient intermediates, and gain a deeper understanding of the underlying reaction mechanisms. spectroscopyonline.comsemanticscholar.org
Elucidation of Complex Reaction Networks in Indazole Chemistry
The synthesis of functionalized indazoles often involves complex reaction networks where multiple reaction pathways can compete, leading to a variety of products. nih.gov Understanding and controlling these networks is a significant challenge. Recent research has shown that substrate-dependent selectivity can be achieved in cascade reactions initiated by C-H activation. nih.gov For example, the reaction of N-nitrosoanilines with different diazo compounds can lead to diversely functionalized indazole derivatives through intriguing and distinct reaction pathways. nih.gov
The elucidation of these complex networks requires a combination of experimental techniques, including detailed kinetic studies and the use of advanced analytical methods to identify and quantify all reaction components. Computational modeling can also play a crucial role in mapping out the potential energy surfaces of the different reaction pathways, providing insights into the factors that govern selectivity.
Design of Novel Protecting Group Strategies for Multifunctional Indazole Synthesis
In the synthesis of complex, multifunctional indazole derivatives, the strategic use of protecting groups is essential to mask reactive functional groups and allow for selective transformations at other sites in the molecule. jocpr.com The development of novel protecting group strategies is an active area of research aimed at improving the efficiency and versatility of indazole synthesis.
An important concept in this area is the use of orthogonal protecting groups, which can be selectively installed and removed under different conditions without affecting each other. jocpr.com This allows for the sequential functionalization of multiple reactive sites in a controlled manner. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be an effective protecting group for the N-2 position of indazoles. nih.gov This group can direct regioselective lithiation at the C-3 position, enabling the introduction of a wide range of electrophiles to create novel indazole derivatives. nih.gov The SEM group can then be cleanly removed under mild conditions. nih.gov The continued development of such selective and robust protecting group strategies will be critical for the synthesis of increasingly complex and biologically active indazole-based molecules. jocpr.com
Q & A
Q. What are the established synthetic routes for 4,6-Difluoro-7-nitro-1H-indazole, and how can intermediates be characterized?
Methodological Answer:
- Synthesis : Use multi-step halogenation and nitration protocols. For example, fluorination of indazole precursors (e.g., via electrophilic substitution) followed by controlled nitration at the 7-position. Reaction conditions (temperature, solvent, catalyst) must balance reactivity and stability of nitro groups .
- Characterization : Employ H/C NMR to confirm regioselectivity (e.g., distinguishing 4,6-difluoro substitution from isomers) and IR spectroscopy to validate nitro group presence (~1520 cm for asymmetric NO stretching) . Mass spectrometry (ESI-MS) ensures molecular weight accuracy .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, face shields, and safety glasses compliant with EN 166 standards to prevent skin/eye contact. Inspect gloves for defects before use .
- Engineering Controls : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks. Avoid open handling due to potential nitro group explosivity under heat or friction .
Advanced Research Questions
Q. How can contradictory data on nitroindazole reactivity be resolved during synthesis optimization?
Methodological Answer:
- Root-Cause Analysis : Compare reaction variables (e.g., solvent polarity, temperature gradients) across studies. For example, nitration in polar aprotic solvents (DMF) may favor side reactions vs. non-polar solvents .
- Validation : Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables. Use HPLC or GC-MS to track byproduct formation .
Q. What strategies improve regioselectivity in fluorination/nitration of indazole derivatives?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl) to block reactive sites. For instance, sulfonation at the 1-position directs electrophilic fluorination to 4,6-positions .
- Catalytic Control : Use Lewis acids (e.g., BF) to stabilize transition states during nitration, reducing undesired isomerization . Post-reaction XRD analysis confirms regiochemistry .
Q. How can computational methods aid in predicting the biological activity of this compound?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize scaffolds with nitro groups for hydrogen bonding and fluorines for hydrophobic pocket compatibility .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility, metabolic stability, and toxicity. Validate with in vitro assays (e.g., microsomal stability tests) .
Experimental Design & Data Analysis
Q. What experimental designs mitigate batch-to-batch variability in indazole synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., reaction time, stoichiometry). For example, a 3 factorial design identifies critical interactions between nitrating agent concentration and temperature .
- Quality Control : Implement in-line FTIR for real-time monitoring of nitro group formation. Use statistical process control (SPC) charts to track purity across batches .
Q. How should researchers address discrepancies in crystallographic data for nitroindazoles?
Methodological Answer:
- Refinement Protocols : Use SHELXL for high-resolution refinement, particularly for disordered nitro/fluoro groups. Validate with R-factor convergence tests and electron density maps .
- Cross-Validation : Compare results with alternative software (e.g., Olex2) and public databases (e.g., CCDC) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
